molecular formula C21H27N3O2 B1194908 Methysergide CAS No. 361-37-5

Methysergide

Cat. No. B1194908
CAS RN: 361-37-5
M. Wt: 353.5 g/mol
InChI Key: KPJZHOPZRAFDTN-ZRGWGRIASA-N
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Description

Methysergide is a serotonin antagonist . It is used in the form of its maleate especially in the treatment and prevention of migraine headaches . It is an ergot alkaloid and is used for the prophylaxis of migraine and cluster headaches .


Synthesis Analysis

Methysergide is an ergot alkaloid, which are indole derivatives produced by a wide range of fungi . Ergot alkaloids are secondary metabolites produced by fungi of the families Clavicipitaceae and Trichocomaceae, which parasitize the seed heads of living plants at the time of flowering . Methysergide and its primary metabolite, methylergometrine, were tested on 13 human recombinant 5-HT G protein coupled receptors found in the central and peripheral nervous systems .


Molecular Structure Analysis

Methysergide is an ergot derivative that is a congener of lysergic acid diethylamide . It has a molecular formula of C21H27N3O2 . The average mass is 353.458 Da and the monoisotopic mass is 353.210327 Da .


Chemical Reactions Analysis

Methysergide antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle . It is used prophylactically in migraine and other vascular headaches and to antagonize serotonin in the carcinoid syndrome .


Physical And Chemical Properties Analysis

Methysergide has a molecular formula of C21H27N3O2 . The average mass is 353.458 Da and the monoisotopic mass is 353.210327 Da . The percent composition is C 71.36%, H 7.70%, N 11.89%, O 9.05% .

Scientific Research Applications

  • Migraine Prevention : Methysergide is noted for its effectiveness in the prevention of migraines and cluster headaches. It's been used as a prophylactic treatment for over 50 years. Studies indicate its particular effectiveness in cases with high attack frequency and suggest it may act synergistically with other drugs like ergotamine for breakthrough attacks (Graham, 1964), (MacGregor & Evers, 2017).

  • Influence on Hormone Secretion : Research indicates that Methysergide can affect hormone secretion. It has been shown to increase growth hormone secretion during sleep, but decrease it during insulin tolerance testing. This suggests different mechanisms for sleep-related and insulin-induced growth hormone secretion (Mendelson et al., 1975).

  • Impact on Serotonin Receptors : Methysergide, known for its serotonergic receptor blocking properties, has been implicated in altering sleep patterns, specifically decreasing REM sleep and impacting stages of sleep (Mendelson, Reichman, & Othmer, 1975).

  • Effects on Neuropeptide Y Levels : A study on rats showed that Methysergide can increase neuropeptide Y levels in the hypothalamus, which is associated with feeding behavior. This indicates its potential role in influencing appetite and feeding patterns (Dryden et al., 1993).

  • Cardiovascular Side Effects : Methysergide use has been linked to cardiovascular side effects, particularly valvular heart disease. Cases have been reported where long-term use led to valvular fibrosis, highlighting the need for cautious use in certain patient populations (Alizzi et al., 2006), (Mason, Billingham, & Friedman, 1977).

  • Fibrotic Disorders : Chronic use of Methysergide has been associated with the development of fibrotic disorders, including retroperitoneal fibrosis. Such side effects often appear after prolonged use and necessitate careful monitoring (Kunkel, 1971).

Safety And Hazards

Methysergide may cause drowsiness and should be used with caution when driving, operating machinery, or performing other hazardous activities . It has been withdrawn from the market in the United States and Canada due to adverse effects . Methysergide cannot be taken for longer than 6 months at a time. To prevent harmful side effects, these 6-month periods must be separated by methysergide-free intervals of at least 3 to 4 weeks .

Future Directions

Methysergide is used exclusively to treat episodic and chronic migraine and for episodic and chronic cluster headaches . It is one of the most effective medications for the prevention of migraine, but is not intended for the treatment of an acute attack, it is to be taken daily as a preventative medication . The vast majority of headache experts in a survey regarded methysergide a unique treatment option for specific populations for which there are no alternatives, with an urgent need to continue its availability .

properties

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJZHOPZRAFDTN-ZRGWGRIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023307
Record name Methysergide
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Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C; ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR; WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER; 1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER /MALEATE/, Decomposes above 165 °C; sol in methanol, less soluble in water (1:250); practically insoluble in absolute ethanol; practically insoluble in absolute ethanol /Methysergide dimaleate/
Record name METHYSERGIDE
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Mechanism of Action

Methysergide has been shown, in vitro and in vivo, to inhibit or block the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches. Serotonin has been variously described as a central neurohumoral agent or chemical mediator, as a "headache substance" acting directly or indirectly to lower pain threshold (others in this category include tyramine; polypeptides, such as bradykinin; histamine; and acetylcholine), as an intrinsic "motor hormone" of the gastrointestinal tract, and as a "hormone" involved in connective tissue reparative processes. Suggestions have been made by investigators as to the mechanism whereby methysergide produces its clinical effects, but this has not been finally established., Considering structure/effect relationships, it has been demonstrated that methylation of the indole nitrogen in the lysergic acid ring of the alkanolamides fundamentally alters their pharmacologic behavior and is associated with inhibition or blockade of a great variety of serotonin-induced effects..., ... Here /investigators/ asked whether systemic (i.p.) and intrathecal (i.t.) administrations of a nonselective serotonergic antagonist, methysergide, might produce paradoxical antinociception similar to naloxone in the mouse formalin test. A diluted formalin solution was injected into the mouse plantar region of the hind paw and the duration of licking responses was measured at periods of 0-5 min (1st phase) and 20-40 min (2nd phase) after formalin injection. Methysergide administered i.p. and i.t. showed an attenuated licking duration only in the 2nd phase. The effect observed in the 2nd phase was reversed in the 5,7-dihydroxytriptamine, but not N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine pretreated group of mice, suggesting that descending serotonergic, but not noradrenergic, systems are involved in the methysergide antinociception. To further investigate the mechanism by which methysergide inhibited the nociceptive behaviors induced by formalin, the antinociceptive effect of methysergide was also tested in substance P (i.t.) and excitatory amino acids (i.t.), such as glutamate, N-methyl-D-aspartic acid, alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid, and kainic acid, which are major components in the formalin-induced nociceptive transmission in the spinal cord pain models. The duration of nociceptive behaviors shown in these models was significantly shortened by i.p. and i.t. administration of methysergide. These results suggest that methysergide also produces a paradoxical antinociception in various pain models including the formalin test, similar to the results of naloxone., Calcitonin gene-related peptide (CGRP) is involved in ocular neurogenic inflammation in the rabbit, causing vasodilatation in the anterior uvea, breakdown of the blood-aqueous barrier, increase in the intraocular pressure (IOP) and rise in the adenosine 3':5'-cyclic monophosphate (cyclic AMP) content in the aqueous humour. So far there is no means of preventing these CGRP-induced ocular effects. In the present study, the effect of intravenous methysergide (1-10 mg kg-1, b.w.) on CGRP-induced changes in the IOP, blood-aqueous barrier and cyclic AMP content in the aqueous humour was studied in vivo. The effect of methysergide on CGRP-induced vasodilatation both in vivo and in vitro was also investigated. Methysergide decreased intraocular pressure but had only a transient effect on blood pressure. Methysergide decreased the regional blood flow in ocular tissues by 53-65%, but did not have such a vasoconstrictor effect in most extra-ocular tissues studied. Methysergide inhibited CGRP-induced vasodilatation, increase in the IOP, breakdown of the blood-aqueous barrier and increase in the cyclic AMP content in the aqueous humour in vivo. In vitro, methysergide alone did not have effects on the vascular tone in isolated ophthalmic artery of rabbit. However, it potentiated noradrenaline (NA)-induced contraction. There were no differences in the IC50 values for CGRP on the NA-induced contraction in the presence and absence of methysergide, indicating that methysergide has no direct effect on the vasorelaxant effect of CGRP in vitro. The present study demonstrates that in the rabbit eye methysergide inhibits CGRP-induced changes. One inhibitory mechanism of methysergide may be to enhance the effect of a vasoconstrictor (NA) to antagonize the vasodilator effect of CGRP. The present findings suggest that a methysergide-sensitive mechanism may be used to limit some pathophysiological conditions in the eye that involve neurogenic inflammation and the release of CGRP., The intravenous administration of L-5-hydroxytryptophan (5-HTP), 5-methoxy-N,N-dimethyltryptamine (5-MeODMT), p-chloroamphetamine (PCA), LSD and methysergide to acute spinal rats, transected at C1, stimulated the flexor reflexes induced by electrical stimulation applied to the skin of the toe. The enhancement produced by 5-HTP, 5-MeODMT and PCA, was not antagonized by the prior administration of a dose of LSD or methysergide, although the enhancement produced by 5-MeODMT, LSD and methysergide, but not that produced by 5-HTP and PCA, was antagonized by cyproheptadine. In rats treated with 5,6-dihydroxytryptamine (intracisternal administration, 2 weeks previously) supersensitivity was observed to the effects of 5-HTP, a precursor of 5-HT, while subsensitivity was observed for the effects of PCA, a releaser of 5-HT. However, no supersensitivity was observed for the effects of 5-MeODMT, LSD and methysergide. These results suggest that methysergide may have an agonistic action on the 5-HT receptors in spinal cord and that supersensitivity to 5-HTP in rats treated with 5,6-dihydroxytryptamine was due to the lack of uptake of 5-HT into terminals of descending 5-HT fibres or to the change in 5-HT receptors which were not sensitive to 5-MeODMT, LSD, methysergide or cyproheptadine.
Record name METHYSERGIDE
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Product Name

Methysergide

Color/Form

Crystals, Solid

CAS RN

361-37-5
Record name Methysergide
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Record name Methysergide [USAN:INN:BAN]
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Record name Methysergide
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Record name METHYSERGIDE
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Melting Point

195 °C
Record name METHYSERGIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27,300
Citations
SD Silberstein - Cephalalgia, 1998 - Wiley Online Library
… that methysergide acts via 5HT antagonism. This later evolved to a belief that methysergide … lT2~ or 5HTzc antagonism or action at other receptors accounts for methysergide’s efficacy (…
Number of citations: 141 onlinelibrary.wiley.com
S Borland, M Guzman, R Fishman, T Armer - 2021 - AAN Enterprises
… Background: Methysergide was developed as the first migraine preventive therapy. … for methysergide and its primary metabolite, methylergometrine. Design/Methods: Methysergide and …
Number of citations: 1 n.neurology.org
PJ Koehler, PC Tfelt-Hansen - Cephalalgia, 2008 - journals.sagepub.com
… on research findings in migraine patients, ie methysergide. Prophylactic drugs had been used prior to the introduction of methysergide and included calcium salts, chrondroitin sulphuric …
Number of citations: 51 journals.sagepub.com
JR Graham - New England Journal of Medicine, 1964 - Mass Medical Soc
IN 1959 Sicuteri 1 first reported the effectiveness of methysergide‡ in the prevention of migraine. Since then several investigators have confirmed his findings, 2 3 4 5 the drug has been …
Number of citations: 216 www.nejm.org
M Guzman, T Armer, S Borland, R Fishman, M Leyden - 2020 - AAN Enterprises
Objective: To establish a receptor activity profile for methysergide and assess the findings relative to documented clinical observations. Background: Methysergide was developed as …
Number of citations: 2 n.neurology.org
EA MacGregor, S Evers… - …, 2017 - journals.sagepub.com
Background Methysergide has been as an effective treatment for migraine and cluster headache for over 50 years but has recently been investigated by the European Medicines …
Number of citations: 10 journals.sagepub.com
RB Shekelle, AM Ostfeld - Clinical Pharmacology & …, 1964 - Wiley Online Library
… methysergide and placebo were compared by subtracting the number of headache days reported by each patient during the last 4 weeks of the methysergide … fied that methysergide is …
Number of citations: 23 ascpt.onlinelibrary.wiley.com
JR Graham, HI Suby, PR LeCompte… - New England Journal …, 1966 - Mass Medical Soc
THE development of retroperitoneal fibrosis in 27 patients using methysergide for the prevention of headache is the occasion for this report. Irving Beck, of Providence, Rhode Island, …
Number of citations: 471 www.nejm.org
C Dahlöf… - Headache: the journal of …, 2012 - Wiley Online Library
… In contrast, methysergide is used as a prophylactic drug to … Methysergide does also have antagonistic properties on 5-HT … and has been reported for both methysergide and ergotamine. …
CE RACKLEY, CE MENGEL… - Archives of Internal …, 1966 - jamanetwork.com
… , methysergide … Methysergide has been used in several extensive studies for the evaluation of the amelioration of migraine headache.19,21"24 Favorable responses to methysergide …
Number of citations: 23 jamanetwork.com

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